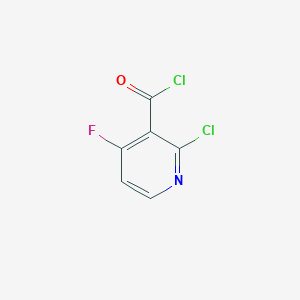
2-chloro-4-fluoropyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoropyridine-3-carbonyl chloride is an organic compound belonging to the class of halogenated pyridines. It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a carbonyl chloride functional group. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique reactivity and potential for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoropyridine-3-carbonyl chloride typically involves multi-step processes starting from commercially available pyridine derivatives
-
Chlorination and Fluorination: : The initial step often involves the selective chlorination and fluorination of pyridine. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination and elemental fluorine (F₂) or other fluorinating agents for fluorination under controlled conditions.
-
Introduction of Carbonyl Chloride Group: : The carbonyl chloride group can be introduced by reacting the intermediate compound with phosgene (COCl₂) or other chlorinating agents like oxalyl chloride ((COCl)₂) under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, alcohols, and thiols. This reaction is typically facilitated by the electron-withdrawing nature of the carbonyl chloride group, which activates the ring towards nucleophilic attack.
-
Hydrolysis: : The carbonyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid derivative. This reaction can occur under aqueous conditions or in the presence of a base.
-
Reduction: : Reduction of the carbonyl chloride group can yield the corresponding aldehyde or alcohol, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide, NaOH) is used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are used in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Hydrolysis: 2-chloro-4-fluoropyridine-3-carboxylic acid.
Reduction: 2-chloro-4-fluoropyridine-3-carbaldehyde or 2-chloro-4-fluoropyridine-3-methanol.
科学研究应用
2-Chloro-4-fluoropyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:
-
Chemistry: : It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceuticals
-
Biology: : The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its derivatives have been studied for their potential therapeutic effects in treating diseases such as cancer and infectious diseases.
-
Medicine: : In medicinal chemistry, it is employed in the design and synthesis of drug candidates. The presence of halogen atoms and the carbonyl chloride group can enhance the pharmacokinetic properties of the resulting compounds.
-
Industry: : It is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, coatings, and other advanced materials with specific properties.
作用机制
The mechanism of action of 2-chloro-4-fluoropyridine-3-carbonyl chloride and its derivatives depends on the specific application and target
-
Covalent Bond Formation: : The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modification of their activity.
-
Electrostatic Interactions: : The halogen atoms can participate in halogen bonding and other electrostatic interactions with biological targets, influencing binding affinity and specificity.
-
Hydrophobic Interactions: : The aromatic pyridine ring can engage in hydrophobic interactions with non-polar regions of proteins or cell membranes, affecting the compound’s distribution and activity.
相似化合物的比较
2-Chloro-4-fluoropyridine-3-carbonyl chloride can be compared with other halogenated pyridines and carbonyl chlorides:
2-Chloro-3-fluoropyridine: Lacks the carbonyl chloride group, resulting in different reactivity and applications.
2-Chloro-4-fluoropyridine: Similar structure but without the carbonyl chloride group, leading to variations in chemical behavior.
2-Chloro-5-fluoropyridine-3-carbonyl chloride:
The unique combination of chlorine, fluorine, and carbonyl chloride functionalities in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H2Cl2FNO |
|---|---|
分子量 |
193.99 g/mol |
IUPAC 名称 |
2-chloro-4-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)3(9)1-2-10-5/h1-2H |
InChI 键 |
ZEZDZIYPRUGVHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
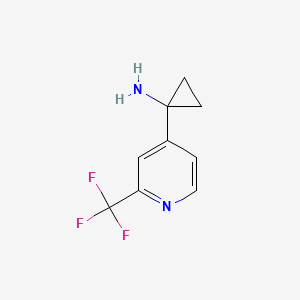


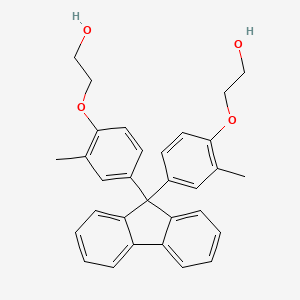
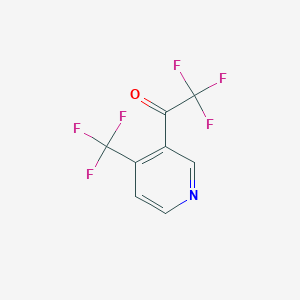


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
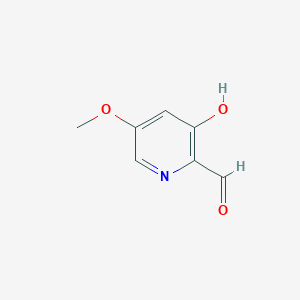
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
